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Compound of Interest

Compound Name: tert-Amyl acetate

Cat. No.: B1606918

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of tert-amyl acetate and its
structural isomers: n-amyl acetate, isoamyl acetate, and sec-amyl acetate. The information
presented is supported by experimental data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a
comprehensive analysis for identification and differentiation of these isomeric compounds.

Structural Isomers of Amyl Acetate

tert-Amyl acetate and its isomers share the same molecular formula, C7H1402, but differ in
the branching of the amyl group. This structural variation leads to distinct spectroscopic
properties that allow for their individual identification. The relationship between these isomers is
illustrated below.
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Structural Isomers of Amyl Acetate

Amyl Acetate Isomers (C7H1402)
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Figure 1: Relationship between tert-Amyl Acetate and its isomers.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from *H NMR, 13C NMR, IR,
and Mass Spectrometry for tert-amyl acetate and its isomers.

Solvent: CDCIz
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Compound

Chemical Shift (6) [ppm] and Multiplicity

tert-Amyl Acetate

1.88 (s, 3H, CHsCO), 1.42 (s, 6H, (CHs)2C),
1.79 (g, 2H, CH2), 0.88 (t, 3H, CH3CHz)

n-Amyl Acetate

4.06 (t, 2H, OCHz), 2.05 (s, 3H, CH3CO), 1.62
(quint, 2H, OCH2CHz), 1.33 (sext, 2H, CH2CHs),
0.92 (t, 3H, CH2CHs)

Isoamyl Acetate

4.09 (t, 2H, OCHz), 2.04 (s, 3H, CHsCO), 1.69
(m, 1H, CH), 1.52 (q, 2H, CH2CH), 0.92 (d, 6H,
(CH3)2)

sec-Amyl Acetate

4.87 (sext, 1H, OCH), 2.03 (s, 3H, CHsCO),
1.50 (m, 2H, CHz), 1.20 (d, 3H, CHsCH), 0.89 (t,
3H, CH2CHs)

Solvent: CDCl3

Compound

Chemical Shift (6) [ppm]

tert-Amyl Acetate

170.5 (C=0), 81.5 (OC(CHs)2), 33.7 (CH2), 25.1
((CH3)2C), 21.2 (CH3CO), 8.4 (CH3CH-2)

n-Amyl Acetate

171.1 (C=0), 64.4 (OCH?2), 28.4 (OCH2CH>),
22.4 (CH2CH2CHs), 21.0 (CH3CO), 13.9
(CH2CHs)

Isoamyl Acetate

171.2 (C=0), 63.2 (OCHz), 37.2 (CH2CH), 25.1
(CH), 22.4 ((CHs)2), 21.1 (CH3CO)[1]

sec-Amyl Acetate

170.8 (C=0), 71.3 (OCH), 36.1 (CHz), 21.2
(CHsCO), 19.8 (CH3CH), 13.9 (CH2CHs)

© 2025 BenchChem. All rights reserved.

3/8 Tech Support


https://tetratek.com.tr/assets/catalogs/case-study-isoamylacetate-80mhz_0.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Compound

Key Absorption Frequencies (cm™?)

tert-Amyl Acetate

~2970 (C-H stretch), ~1740 (C=0 stretch),
~1240 (C-O stretch)

n-Amyl Acetate

~2960 (C-H stretch), ~1742 (C=0 stretch),
~1235 (C-O stretch)

Isoamyl Acetate

~2960, 2870 (C-H stretch), ~1743 (C=0
stretch), ~1245 (C-O stretch)[2][3]

sec-Amyl Acetate

~2965 (C-H stretch), ~1738 (C=0 stretch),
~1240 (C-O stretch)

Compound

Key Mass-to-Charge Ratios (m/z)

tert-Amyl Acetate

130 (M+), 73, 55, 43

n-Amyl Acetate

130 (M+), 70, 56, 43

Isoamyl Acetate

130 (M+), 70, 55, 43[4]

sec-Amyl Acetate

130 (M+), 87, 69, 45, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in

this comparison.

o Sample Preparation: Approximately 5-10 mg of the amyl acetate isomer was dissolved in

~0.6 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal

standard. The solution was then transferred to a 5 mm NMR tube.

e 1H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer.

Data was collected with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a

relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for 13C. A spectral width of 240 ppm was
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used with an acquisition time of 1 second and a relaxation delay of 2 seconds. Proton
decoupling was applied during acquisition. 1024 scans were accumulated for each spectrum.

Data Processing: All NMR data were processed using standard NMR software. Fourier
transformation was applied, followed by phase and baseline correction. Chemical shifts were
referenced to the TMS signal at 0.00 ppm.

Sample Preparation: A drop of the neat liquid sample was placed between two sodium
chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was scanned from 4000 to 400 cm~*. A background spectrum of
the clean salt plates was recorded and subtracted from the sample spectrum. 16 scans were
co-added to improve the signal-to-noise ratio.

Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR
spectrum. The positions of significant absorption bands were identified and reported in
wavenumbers (cm™1).

Sample Introduction: The sample was introduced into the mass spectrometer via direct
injection or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable
for volatile organic compounds was used.

lonization: Electron lonization (El) was used with an ionization energy of 70 eV.

Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer,
scanning a mass range from m/z 35 to 200.

Data Processing: The mass spectrum was analyzed to identify the molecular ion peak (M+)
and major fragment ions. The relative abundances of the key ions were determined.

Experimental Workflow

The general workflow for the spectroscopic analysis and comparison of the amyl acetate
isomers is depicted below.
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Spectroscopic Analysis Workflow
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Figure 2: General workflow for spectroscopic comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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